molecular formula C14H10N2O2S B14651855 2-(4-Methylphenyl)-6-nitro-1,3-benzothiazole CAS No. 53544-69-7

2-(4-Methylphenyl)-6-nitro-1,3-benzothiazole

Cat. No.: B14651855
CAS No.: 53544-69-7
M. Wt: 270.31 g/mol
InChI Key: CKLICVRYOYUORL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylphenyl)-6-nitro-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of a 4-methylphenyl group and a nitro group at the 6th position of the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-6-nitro-1,3-benzothiazole typically involves the reaction of 4-methylphenylamine with 2-chloronitrobenzene in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through nucleophilic aromatic substitution, followed by cyclization to form the benzothiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-6-nitro-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The benzothiazole ring can participate in electrophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.

Major Products Formed

    Amino Derivatives: Formed by the reduction of the nitro group.

    Substituted Benzothiazoles: Formed by electrophilic substitution reactions.

Scientific Research Applications

2-(4-Methylphenyl)-6-nitro-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-6-nitro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenyl)-1,3-benzothiazole: Lacks the nitro group, which may result in different chemical and biological properties.

    6-Nitro-1,3-benzothiazole: Lacks the 4-methylphenyl group, which may affect its reactivity and applications.

Uniqueness

2-(4-Methylphenyl)-6-nitro-1,3-benzothiazole is unique due to the presence of both the 4-methylphenyl and nitro groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.

Properties

CAS No.

53544-69-7

Molecular Formula

C14H10N2O2S

Molecular Weight

270.31 g/mol

IUPAC Name

2-(4-methylphenyl)-6-nitro-1,3-benzothiazole

InChI

InChI=1S/C14H10N2O2S/c1-9-2-4-10(5-3-9)14-15-12-7-6-11(16(17)18)8-13(12)19-14/h2-8H,1H3

InChI Key

CKLICVRYOYUORL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.